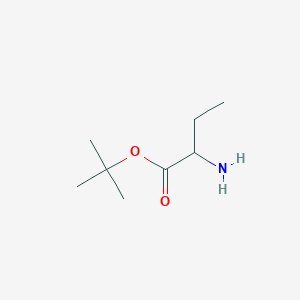

Tert-butyl 2-aminobutanoate

Description

Nomenclature and Stereoisomeric Forms of Tert-butyl 2-aminobutanoate

The systematic name for this compound is this compound. It is an ester of 2-aminobutanoic acid and tert-butanol (B103910). The structure contains a chiral center at the second carbon atom (the alpha-carbon), giving rise to two non-superimposable mirror-image forms known as enantiomers. These enantiomers are designated as (S) and (R) based on the Cahn-Ingold-Prelog priority rules.

(S)-Tert-butyl 2-aminobutanoate

(S)-Tert-butyl 2-aminobutanoate is the enantiomer with the (S)-configuration at the alpha-carbon. This specific stereoisomer is a key intermediate in the synthesis of various chiral molecules. For instance, it has been utilized in the synthesis of dipeptides, such as in a condensation reaction to form the dipeptide 80, a precursor to the drug odevixibat. discoveroakwoodchemical.commdpi.com

(R)-Tert-butyl 2-aminobutanoate

The (R)-enantiomer, (R)-Tert-butyl 2-aminobutanoate, also plays a significant role in stereoselective synthesis. While specific applications are less commonly cited in readily available literature compared to its (S)-counterpart, its availability is crucial for accessing the opposite enantiomers of target compounds, which is essential for structure-activity relationship studies in drug discovery.

Racemic Mixture Considerations

This compound can also exist as a racemic mixture, which is an equimolar mixture of the (S) and (R) enantiomers. google.com Racemic mixtures are often easier and less expensive to synthesize than their enantiomerically pure counterparts. However, for applications where stereochemistry is critical, such as in the development of pharmaceuticals, the separation of the racemic mixture or an enantioselective synthesis is required to isolate the desired stereoisomer.

Significance in Organic Synthesis and Medicinal Chemistry

The unique structural characteristics of this compound make it a significant tool for chemists. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, preventing it from reacting under certain conditions while allowing for modifications at the amino group. This ester is stable under various reaction conditions but can be removed when desired, typically under acidic conditions.

Role as an Amino Acid Derivative

As a derivative of an amino acid, this compound is fundamentally a building block for peptides and other biologically relevant molecules. medchemexpress.com Amino acid derivatives are widely used in research to create modified peptides with enhanced properties, such as increased stability or altered biological activity. medchemexpress.com The tert-butyl ester, in particular, offers advantages in peptide synthesis due to the steric hindrance provided by the bulky tert-butyl group, which can influence reaction outcomes and stability.

Utility as a Chiral Building Block

The chirality of this compound is one of its most valuable features for synthetic chemists. smolecule.com Enantiomerically pure forms of the compound are used as chiral building blocks, which are essential for the asymmetric synthesis of complex molecules, including pharmaceuticals. By starting with a molecule of a known stereochemistry, chemists can control the stereochemical outcome of subsequent reactions, leading to the desired enantiomer of the final product. This control is critical in medicinal chemistry, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. The use of chiral building blocks like (S)- and (R)-tert-butyl 2-aminobutanoate is a common strategy to ensure the stereochemical purity of the final active pharmaceutical ingredient. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Appearance | Colorless to yellow liquid smolecule.com |

Table 2: Stereoisomers of this compound

| Isomer | CAS Number | Key Feature |

|---|---|---|

| (S)-Tert-butyl 2-aminobutanoate | 75190-94-2 bldpharm.com | Used in the synthesis of specific enantiomeric drug precursors. discoveroakwoodchemical.commdpi.com |

| (R)-Tert-butyl 2-aminobutanoate | 942145-04-2 chemsrc.com | Provides access to the opposite enantiomeric series of target molecules. |

Application in Peptide and Peptidomimetic Synthesis

The principal application of this compound in research is as a protected amino acid for peptide and peptidomimetic synthesis. sigmaaldrich.com In peptide synthesis, building blocks are added sequentially to a growing chain. To ensure the correct sequence, the reactive groups of each amino acid that are not meant to participate in a given reaction step must be temporarily blocked by "protecting groups". libretexts.org

The tert-butyl group on this compound serves as a protecting group for the carboxyl function. This ester is stable under the basic conditions often used to deprotect the N-terminal protecting group (like Fmoc) during solid-phase peptide synthesis (SPPS), preventing the carboxyl group from forming unwanted side reactions. sigmaaldrich.com The bulky nature of the tert-butyl group enhances the stability of the ester under various conditions. Once the peptide chain has been fully assembled, the tert-butyl ester can be removed (deprotected) using strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), to reveal the free carboxylic acid. libretexts.orgnih.gov

This strategy was employed in the synthesis of the dipeptide intermediate for the drug Odevixibat, where tert-butyl (S)-2-aminobutanoate was coupled with another amino acid derivative in a peptide condensation reaction. nih.gov The use of the tert-butyl ester ensured that only the free amino group of the 2-aminobutanoate moiety would react to form the desired amide bond. libretexts.orgnih.gov

| Feature | Role in Peptide Synthesis | Common Reagents/Conditions |

| Protection | The tert-butyl ester protects the carboxylic acid group from undesired reactions. | Di-tert-butyl dicarbonate (B1257347) or tert-butanol under acidic conditions for formation. libretexts.orggoogle.com |

| Stability | Stable to basic and nucleophilic conditions used in Fmoc-based SPPS. sigmaaldrich.comub.edu | 20% Piperidine (B6355638) in DMF (for Fmoc removal). libretexts.org |

| Deprotection (Cleavage) | Removed at the end of the synthesis to yield the free carboxylic acid. | Strong acids like Trifluoroacetic Acid (TFA). libretexts.orgnih.gov |

Precursor to Biologically Active Compounds

By serving as a protected building block, this compound is a key precursor in the synthesis of complex, biologically active molecules. Its incorporation allows for the precise installation of the 2-aminobutanoate fragment, which can be critical for a molecule's interaction with biological targets.

A prominent example is its role in the synthesis of Odevixibat, an FDA-approved medication. nih.gov Odevixibat is a selective inhibitor of the ileal bile acid transporter (IBAT) used for treating pruritus in patients with progressive familial intrahepatic cholestasis. The synthesis of Odevixibat involves a multi-step sequence where tert-butyl (S)-2-aminobutanoate is a crucial intermediate. nih.gov It is used in a peptide condensation reaction to form a dipeptide, which is a core structural element of the final drug molecule. nih.gov The subsequent removal of the tert-butyl protecting group is a final step to yield the active pharmaceutical ingredient. nih.gov This highlights the compound's direct utility as a precursor in the development of modern pharmaceuticals. smolecule.com

| Precursor | Reaction Step | Reagents | Product | Biological Target |

| tert-Butyl (S)-2-aminobutanoate | Peptide Condensation | TFA; another complex acid intermediate | Dipeptide Intermediate (80) | - |

| Dipeptide Intermediate (80) | Hydrolysis (Deprotection) | Acidic Conditions | Odevixibat (8) | Ileal bile acid transporter (IBAT) |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-aminobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHNWSLHLJLEAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70534600 | |

| Record name | tert-Butyl 2-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15911-72-5, 959750-74-4 | |

| Record name | tert-Butyl 2-aminobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70534600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (2R)-2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 2 Aminobutanoate

Esterification Reactions

The formation of the tert-butyl ester from 2-aminobutanoic acid is a key transformation that can be achieved through various synthetic routes. These methods range from direct acid-catalyzed reactions to the use of sophisticated coupling agents and novel catalytic systems.

Direct Esterification of 2-Aminobutanoic Acid with Tert-butanol (B103910)

Direct esterification represents a fundamental approach for synthesizing tert-butyl 2-aminobutanoate. This method involves the reaction of 2-aminobutanoic acid with tert-butanol. thieme-connect.comnii.ac.jp The process is typically facilitated by an acid catalyst to protonate the carboxylic acid, thereby activating it for nucleophilic attack by tert-butanol. Due to the sterically hindered nature of the tert-butyl group, this reaction often requires forcing conditions, such as elevated temperatures and removal of water to drive the equilibrium towards the product.

Acid-Catalyzed Esterification Approaches

Acid catalysis is a cornerstone for the synthesis of this compound. The primary route involves the acid-catalyzed esterification of 2-aminobutanoic acid with tert-butanol, using strong acids like sulfuric acid or hydrochloric acid as catalysts. vulcanchem.com

A commonly employed, though hazardous, method involves the use of perchloric acid (HClO₄) as a catalyst in tert-butyl acetate (B1210297), which acts as both a solvent and a reagent. rsc.orgthieme-connect.com This approach can directly convert free amino acids into their tert-butyl esters. google.com However, the significant safety risks associated with perchloric acid have driven the search for alternatives. nii.ac.jpthieme-connect.com

Table 1: Comparison of Acid Catalysts in Esterification

| Catalyst | Substrates | Typical Conditions | Notes |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | 2-Aminobutanoic Acid, tert-Butanol | Refluxing solvent (e.g., toluene) | A strong acid catalyst commonly used in esterification. vulcanchem.com |

| Hydrochloric Acid (HCl) | 2-Aminobutanoic Acid, tert-Butanol | - | Another common strong acid catalyst. vulcanchem.com |

Coupling Reagent-Facilitated Esterification

To overcome the challenges of direct esterification, particularly with sterically demanding alcohols like tert-butanol, coupling reagents are frequently employed. The Steglich esterification is a mild and effective method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in combination with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.orgmdpi.com

In this reaction, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as an acyl transfer catalyst, reacting with the O-acylisourea to form a reactive amide ("active ester") that rapidly reacts with the alcohol, accelerating the reaction and minimizing side products. organic-chemistry.org Other coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in the presence of hydroxybenzotriazole (B1436442) (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are also utilized in peptide synthesis and can be applied to this transformation. dcu.ie

Table 2: Common Coupling Reagents for Esterification

| Reagent System | Mechanism | Advantages |

|---|---|---|

| DCC / DMAP | Forms O-acylisourea intermediate, DMAP acts as acyl transfer catalyst. organic-chemistry.org | Mild conditions, suitable for acid-labile substrates. organic-chemistry.org |

| EDC·HCl / HOBt | Carbodiimide-mediated coupling. | Water-soluble byproducts, simplifying purification. |

Use of Bis(trifluoromethanesulfonyl)imide in Tert-butyl Acetate

A significant advancement in the synthesis of tert-butyl esters of free amino acids involves the use of bis(trifluoromethanesulfonyl)imide (Tf₂NH). thieme-connect.com This method provides a simple, rapid, and high-yielding route that avoids the use of hazardous reagents like perchloric acid. nii.ac.jporganic-chemistry.org

In this procedure, the free amino acid is treated with 1.1 equivalents of Tf₂NH in tert-butyl acetate (t-BuOAc). organic-chemistry.orgorganic-chemistry.org The Tf₂NH serves a dual purpose: it reacts with the amino group to form a soluble salt in the organic solvent and also acts as a potent acid catalyst for the esterification reaction, with t-BuOAc serving as both the solvent and the tert-butylating agent. thieme-connect.com This method is noted for its speed and efficiency compared to conventional approaches. nii.ac.jpcitedrive.com

Formation of Hydrochloride Salt

For purification, storage, and handling purposes, this compound is often converted into its hydrochloride salt. enaminestore.comenaminestore.com This salt form generally exhibits higher stability and crystallinity compared to the free base.

Reaction with Hydrochloric Acid Under Anhydrous Conditions

The standard procedure for forming the hydrochloride salt involves treating a solution of the this compound free base with hydrochloric acid under anhydrous conditions. This is crucial to prevent the acid-catalyzed hydrolysis of the tert-butyl ester.

A common method involves dissolving the crude ester in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or dioxane. google.com Anhydrous hydrogen chloride, either as a gas bubbled through the solution or as a solution in an anhydrous solvent (e.g., HCl in dioxane), is then added. google.com The hydrochloride salt typically precipitates from the solution and can be isolated by filtration. google.com

Stereoselective Synthesis of Enantiomers

The production of enantiomerically pure forms of this compound is of significant interest, particularly for applications in pharmaceuticals and as chiral building blocks in asymmetric synthesis. vulcanchem.comnih.gov Various stereoselective strategies have been developed to obtain the desired (R)- or (S)-enantiomers. These methods primarily involve the resolution of racemic precursors or the direct asymmetric synthesis from prochiral starting materials.

Chiral Resolution of Racemic 2-Aminobutanoic Acid Precursors

A key precursor for this compound is 2-aminobutanoic acid. The resolution of racemic 2-aminobutanoic acid provides a direct route to its enantiomerically pure forms, which can then be esterified to the corresponding tert-butyl ester.

One effective method for resolving racemic 2-aminobutanoic acid is through replacing crystallization . nih.gov This technique utilizes a conglomerate system, where the racemic compound crystallizes as a physical mixture of separate (R)- and (S)-enantiomer crystals. In a published study, (RS)-2-aminobutanoic acid p-toluenesulfonate was resolved by introducing an optically active co-solute. nih.gov When (S)-methionine p-toluenesulfonate was added to a supersaturated solution of the racemic 2-aminobutanoic acid salt in 1-propanol, it induced the preferential crystallization of (R)-2-aminobutanoic acid p-toluenesulfonate. nih.gov Conversely, using (R)-methionine p-toluenesulfonate as the co-solute led to the crystallization of the (S)-enantiomer. nih.gov The resulting enantiomerically enriched salts were then treated with triethylamine (B128534) in methanol (B129727) to yield the optically pure free (R)- and (S)-2-aminobutanoic acids. nih.gov

Table 1: Chiral Resolution of (RS)-2-Aminobutanoic Acid p-Toluenesulfonate via Replacing Crystallization nih.gov

| Optically Active Co-solute | Preferentially Crystallized Enantiomer |

| (S)-Methionine p-toluenesulfonate | (R)-2-Aminobutanoic acid p-toluenesulfonate |

| (R)-Methionine p-toluenesulfonate | (S)-2-Aminobutanoic acid p-toluenesulfonate |

Enzymatic Approaches for Stereoselective Aminobutanoate Synthesis

Enzymatic methods offer high stereoselectivity under mild reaction conditions, making them attractive for the synthesis of chiral compounds like this compound. Lipases, acylases, and transaminases are key enzymes employed in these synthetic routes.

Lipases are versatile enzymes that can catalyze various reactions, including hydrolysis, transesterification, and aminolysis, often with high enantioselectivity. mdpi.comnih.gov Candida antarctica lipase (B570770) B (CalB) is a widely used lipase known for its broad substrate promiscuity and catalytic efficiency in non-aqueous media. nih.govnih.gov

In the context of aminobutanoate synthesis, lipases can be used for the kinetic resolution of racemic amino esters. This process involves the selective reaction of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. For instance, lipase-catalyzed N-acylation of racemic amino esters is a common strategy. researchgate.net While direct lipase-catalyzed aminolysis to form this compound is a plausible route, much of the research has focused on the resolution of related amino esters through transesterification or acylation. For example, studies have shown the successful resolution of ethyl (±)-3-aminobutyrate using Candida antarctica lipase. nih.gov The enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the two. nih.gov This principle can be extended to the resolution of racemic this compound or its precursors.

A study on the lipase-catalyzed reactions of ethyl 3-aminobutyrate (B1260719) demonstrated that enzymes from Candida antarctica, Pseudomonas cepacia, and Pseudomonas fluorescens can catalyze reactions at both the amino and ester functionalities. researchgate.net The resolution of ethyl 3-aminobutyrate was achieved in butyl butyrate (B1204436) using Candida antarctica lipase B, which resulted in the unreacted (S)-enantiomer and the formation of butyl 3-aminobutanoate from the (R)-enantiomer. researchgate.net

Acylase-mediated hydrolysis is a classical and effective method for the kinetic resolution of racemic N-acyl-α-amino acids. harvard.edu Acylase I, from sources like porcine kidney or Aspergillus fungus, exhibits absolute enantioselectivity for the hydrolysis of N-acyl-L-α-amino acids. harvard.edu

The process involves the enzymatic hydrolysis of the N-acyl group from the L-enantiomer of a racemic mixture, while the N-acyl-D-enantiomer remains unchanged. This allows for the easy separation of the free L-amino acid from the unhydrolyzed N-acyl-D-amino acid. The unreacted D-enantiomer can then be racemized and recycled, potentially allowing for a theoretical yield of 100%.

For the synthesis of (S)-2-aminobutanoic acid, a precursor to (S)-tert-butyl 2-aminobutanoate, a process involving the selective hydrolysis of racemic N-benzoyl-2-aminobutanoic acid using an L-specific acylase from Thermococcus litorolis or Aspergillus melleus has been described. google.com The L-acylase specifically hydrolyzes the N-benzoyl group from the (S)-enantiomer to yield (S)-2-aminobutanoic acid. google.com The remaining (R)-N-benzoyl-2-aminobutanoic acid can be separated and racemized for reuse. google.com Similarly, D-acylases can be employed for the production of D-amino acids through the kinetic resolution of N-acetyl-D,L-amino acids. nih.gov

Table 2: Examples of Acylase-Mediated Hydrolysis for Amino Acid Resolution

| Enzyme Source | Substrate | Product | Reference |

| Porcine Kidney Acylase I | N-Acyl-L-amino acids | L-amino acid | harvard.edu |

| Aspergillus Acylase I | N-Acyl-L-amino acids | L-amino acid | harvard.edu |

| Thermococcus litorolis L-acylase | Racemic N-benzoyl-2-aminobutanoic acid | (S)-2-aminobutanoic acid | google.com |

| Aspergillus melleus L-acylase | Racemic N-benzoyl-2-aminobutanoic acid | (S)-2-aminobutanoic acid | google.com |

Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. mbl.or.krnih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor with high enantioselectivity. worktribe.commdpi.com

This methodology can be applied to the synthesis of enantiomerically pure 2-aminobutanoic acid esters by using a 2-oxobutanoate (B1229078) ester as the substrate. For instance, the synthesis of (S)- or (R)-2-aminobutanoate esters can be achieved by reacting an alkyl 2-oxobutyrate with an appropriate amino donor in the presence of an (S)- or (R)-selective ω-transaminase, respectively. google.com The choice of enzyme dictates the stereochemical outcome of the product. google.com To drive the reaction equilibrium towards the product, strategies such as using co-solvents or employing a second enzyme to remove the ketone byproduct are often implemented. tdx.cat

Research has demonstrated the successful asymmetric synthesis of L-2-aminobutyric acid from achiral reactants using a transaminase. acs.org Similarly, various transaminases have been engineered and screened for their ability to produce chiral amines with high enantiomeric excess. worktribe.comtdx.cat

Table 3: Transaminase-Catalyzed Synthesis of Chiral Amines/Amino Acids

| Enzyme Type | Substrate | Product Stereochemistry | Key Feature | Reference |

| (S)-selective ω-Transaminase | Alkyl 2-oxobutyrate | (S)-2-aminobutanoate | Asymmetric synthesis from prochiral ketone | google.com |

| (R)-selective ω-Transaminase | Alkyl 2-oxobutyrate | (R)-2-aminobutanoate | Asymmetric synthesis from prochiral ketone | google.com |

| Transaminase | Achiral reactants | L-2-aminobutyric acid | High enantioselectivity | acs.org |

Asymmetric Catalysis in Aminobutanoate Synthesis

Asymmetric catalysis using chiral metal complexes or organocatalysts provides a powerful tool for the enantioselective synthesis of amino acid derivatives. These methods often involve the direct creation of the chiral center from a prochiral substrate.

One approach involves the nickel-catalyzed enantioconvergent substitution reaction . A study has shown the coupling of N-hydroxyphthalimide (NHP) esters of α-amino acids with other reagents. caltech.edu For example, the synthesis of tert-butyl 2-((tert-butoxycarbonyl)amino)butanoate derivatives can be achieved through such catalytic systems. caltech.edu

Another strategy employs chiral phase-transfer catalysts . For instance, a Cinchonidine-derived quaternary ammonium (B1175870) salt has been used to catalyze the highly enantioselective Michael reaction between tert-butyl 2-((diphenylmethylene)amino)acetate and acrylonitrile (B1666552) to produce tert-butyl (S)-4-cyano-2-((diphenylmethylene)amino)butanoate. buchler-gmbh.com This demonstrates the potential of chiral phase-transfer catalysis for establishing stereocenters in amino acid precursors.

Furthermore, the development of confined imidodiphosphorimidate (IDPi) catalysts has enabled a scalable, one-pot approach to enantiopure and unmodified β²-amino acids through the catalytic asymmetric aminomethylation of bis-silyl ketene (B1206846) acetals. nih.gov This highlights the ongoing innovation in asymmetric catalysis for producing a wide range of chiral amino acids with high yields and enantioselectivities. nih.gov

Chiral Phase-Transfer Catalysis

The asymmetric synthesis of α-amino acids and their derivatives is a significant area of research in organic chemistry. Chiral phase-transfer catalysis has emerged as a powerful technique for the enantioselective alkylation of glycine (B1666218) derivatives, leading to the formation of a wide array of α-amino acids.

In this context, the synthesis of this compound can be achieved through the alkylation of a Schiff base of glycine tert-butyl ester. Specifically, N-(diphenylmethylene)glycine tert-butyl ester is a commonly used substrate. nih.gov The reaction is conducted in a biphasic system, typically an organic solvent and an aqueous base, with a chiral phase-transfer catalyst facilitating the transfer of reactants between the two phases and inducing stereoselectivity.

Structurally well-defined C2-symmetric chiral quaternary ammonium bromides have proven to be effective catalysts for this transformation. organic-chemistry.org For instance, the benzylation of N-(diphenylmethylene)glycine tert-butyl ester using such catalysts in a toluene-50% aqueous potassium hydroxide (B78521) system at 0°C can produce the corresponding alkylated product in high yield and with excellent enantiomeric excess (ee). nih.gov Research has shown that modifying the catalyst structure, such as introducing 3,4,5-trifluorophenyl substituents, can further enhance enantioselectivity. organic-chemistry.org

The general procedure involves the reaction of the glycine imine with an alkylating agent, such as ethyl bromide, in the presence of the chiral phase-transfer catalyst and a strong base like potassium hydroxide. The catalyst, often a derivative of cinchonidine (B190817) or a specially designed symmetric quaternary ammonium salt, directs the approach of the electrophile to the nucleophilic glycine enolate, thereby controlling the stereochemical outcome of the reaction.

Table 1: Chiral Phase-Transfer Catalysis of N-(diphenylmethylene)glycine tert-butyl ester

| Catalyst | Alkylating Agent | Solvent | Base | Temperature (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| (S,S)-2a | Benzyl bromide | Benzene | 50% aq. NaOH | Room Temp. | 76 | 73 | nih.gov |

| (S,S)-2e | Benzyl bromide | Toluene | 50% aq. KOH | 0 | - | 98 | nih.gov |

| (S)-2a | Alkyl bromide 3a | Toluene | CsOH | -20 | 46 | 88 | sakura.ne.jp |

Data in the table is illustrative of the general methodology and may not directly correspond to the synthesis of this compound but rather to the alkylation of the precursor N-(diphenylmethylene)glycine tert-butyl ester with various alkylating agents.

Alternative Synthetic Routes and Precursors

Beyond chiral phase-transfer catalysis, alternative synthetic strategies can be employed to produce this compound, starting from different precursors. These methods offer flexibility in terms of starting materials and reaction conditions.

Reductive amination provides a viable pathway to α-amino esters. This method involves the reaction of a keto ester with an amine in the presence of a reducing agent. For the synthesis of this compound, a two-step process starting from 2-ketobutanoic acid methyl ester can be envisioned.

First, the methyl ester of 2-ketobutanoic acid would undergo reductive amination. This process typically involves the formation of an imine intermediate by reacting the keto ester with an ammonia (B1221849) source, followed by in-situ reduction. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a mild and effective option that can minimize side reactions. This initial step would yield methyl 2-aminobutanoate.

The second step would involve the transesterification of methyl 2-aminobutanoate to the corresponding tert-butyl ester. This can be achieved by reacting the methyl ester with tert-butanol in the presence of an acid catalyst. Alternatively, more sophisticated methods for tert-butylation might be employed to avoid harsh conditions.

While direct reductive amination of a tert-butyl 2-ketobutanoate precursor would be more direct, the synthesis of this starting material might be less straightforward than its methyl ester counterpart. The reactivity of various keto acids in nonenzymatic reductive amination has been studied, providing insights into the feasibility of such reactions. nih.gov

An alternative, though less direct, synthetic route could potentially involve the transformation of a protected 4-aminobutanoate derivative. For instance, Cbz-protected tert-butyl 4-aminobutanoate has been used as a starting material for the synthesis of various amino acid derivatives. nih.gov

The conversion of a 4-amino derivative to a 2-amino derivative would necessitate a significant molecular rearrangement or a multi-step synthetic sequence. This could involve, for example, functional group manipulations to introduce a leaving group at the 2-position, followed by a substitution with an amino group or a precursor. However, this approach is not a common or straightforward method for the synthesis of this compound and is presented here as a theoretical alternative based on the utility of Cbz-protected 4-aminobutanoate esters in the synthesis of other complex amino acids. nih.gov

The synthesis of tert-butyl esters of N-Cbz-protected amino acids is a well-established procedure, often involving the reaction of the protected amino acid with N,N'-diisopropyl-O-t-butylisourea or through acid-catalyzed addition of isobutylene (B52900). google.com

Role of Tert Butyl 2 Aminobutanoate As a Protecting Group

Tert-butyl Ester Functionality as a Carboxyl Protecting Group

The tert-butyl ester is a widely employed protecting group for carboxylic acids due to its stability under a variety of reaction conditions, particularly those that are basic or nucleophilic. thieme-connect.comarkat-usa.org This stability allows for chemical modifications to be made to other parts of a molecule, such as the free amino group of tert-butyl 2-aminobutanoate, without affecting the protected carboxyl group.

While highly stable to bases and many nucleophiles, the tert-butyl ester group is characterized by its lability under acidic conditions. arkat-usa.org However, it exhibits sufficient stability to withstand mildly acidic conditions, which allows for selective deprotection of other, more acid-sensitive, protecting groups. For instance, protecting groups like Mtt (methyltrityl) and Mmt (methoxytrityl) can be removed with very dilute trifluoroacetic acid (TFA) solutions (e.g., 1% TFA in DCM) while the tert-butyl ester remains intact. iris-biotech.depeptide.com This differential stability is a cornerstone of complex synthetic strategies.

The removal, or cleavage, of the tert-butyl protecting group is a critical step in synthesis, restoring the carboxylic acid functionality for subsequent reactions or for the final unveiling of the target molecule.

The standard method for cleaving tert-butyl esters is through acid-catalyzed hydrolysis. acsgcipr.org Strong acids, most commonly trifluoroacetic acid (TFA), are used, often in a solvent like dichloromethane (B109758) (DCM). wikipedia.org The mechanism involves protonation of the ester's carbonyl oxygen, which makes the carbonyl carbon more electrophilic. However, the key step is the formation of the highly stable tertiary tert-butyl cation, which readily eliminates. acsgcipr.orgstackexchange.com This cation is then typically neutralized by the acid's conjugate base or scavenged. stackexchange.comnih.gov The reaction with TFA is efficient and typically proceeds to completion, yielding the deprotected carboxylic acid, isobutylene (B52900) (formed from the deprotonation of the tert-butyl cation), and regenerated acid catalyst. stackexchange.comechemi.com

| Reagent | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | High concentration (e.g., 50-95%) in DCM | Standard method in peptide synthesis for final deprotection. | iris-biotech.dewikipedia.org |

| Hydrochloric Acid (HCl) | In an organic solvent like methanol (B129727) or ethyl acetate (B1210297) | A strong acid alternative to TFA. | wikipedia.org |

| Zinc Bromide (ZnBr₂) | In Dichloromethane (DCM) | A Lewis acid approach that can offer different selectivity. | nih.govacs.org |

| Ytterbium Triflate (Yb(OTf)₃) | Catalytic amount in nitromethane | A mild Lewis acid catalyst for selective deprotection. | niscpr.res.in |

In the synthesis of complex molecules with multiple functional groups, it is often necessary to remove one protecting group while leaving others in place. Selective deprotection of a tert-butyl ester in the presence of other acid-labile groups can be challenging. acs.org However, strategies have been developed using certain Lewis acids. For example, zinc bromide (ZnBr₂) in dichloromethane has been explored for the chemoselective hydrolysis of tert-butyl esters. nih.govacs.orgmanchester.ac.uk The success of such methods depends on fine-tuning the reaction conditions and the specific substrate, as other common acid-labile groups like N-Boc may also be cleaved under these conditions. nih.govmanchester.ac.uk Another approach involves using catalytic ytterbium triflate, which can selectively cleave tert-butyl esters in the presence of other ester types under mild conditions. niscpr.res.in

Cleavage Mechanisms

Comparison with Other Protecting Groups in Peptide Synthesis

The choice of a protecting group strategy is critical in peptide synthesis. The tert-butyl group is a key player in the most common modern approach.

Modern peptide synthesis, particularly solid-phase peptide synthesis (SPPS), relies heavily on the concept of orthogonality. iris-biotech.deacs.orgwikipedia.org Orthogonal protecting groups are sets of groups that can be removed under completely different chemical conditions, allowing for selective deprotection at various stages of the synthesis. ub.edu

The most widely used orthogonal strategy is the Fmoc/tBu approach. iris-biotech.deacs.org

Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amino group of the incoming amino acid. It is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.delibretexts.org

tBu (tert-butyl) group: This group is used to protect the side chains of amino acids that contain a carboxyl group (like aspartic acid and glutamic acid) or a hydroxyl group (like serine and threonine). iris-biotech.depeptide.comiris-biotech.de As discussed, the tBu group is acid-labile and is removed using a strong acid like TFA. iris-biotech.de

The orthogonality of the Fmoc (base-labile) and tBu (acid-labile) groups is fundamental to the success of this strategy. iris-biotech.de During the stepwise elongation of the peptide chain, the temporary Fmoc group is repeatedly removed with a base to allow for the next amino acid to be coupled. The permanent tBu protecting groups on the side chains remain completely stable to these basic conditions. iris-biotech.de They are only removed at the very end of the synthesis, typically at the same time the peptide is cleaved from the solid support resin, using a strong acid cocktail containing TFA. iris-biotech.deiris-biotech.de This prevents unwanted reactions at the side chains during peptide assembly.

| Protecting Group | Functionality Protected | Cleavage Condition | Stability | Reference |

|---|---|---|---|---|

| Fmoc | α-Amino group | Base (e.g., 20% Piperidine in DMF) | Stable to acid. | iris-biotech.delibretexts.org |

| tBu (tert-butyl) | Side-chain carboxyl or hydroxyl groups | Acid (e.g., 95% TFA) | Stable to base. | iris-biotech.deiris-biotech.de |

Protection of Amino Groups using Boc Derivatives

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the strategic protection of amino functionalities during complex organic synthesis, particularly in the assembly of peptides and other intricate molecules. numberanalytics.commasterorganicchemistry.com Its widespread use stems from its ease of introduction, general stability under many reaction conditions, and facile removal under specific acidic conditions. researchgate.netchemistrysteps.com While this compound itself is a molecule where the carboxylic acid group of 2-aminobutanoic acid is protected as a tert-butyl ester, the protection of its amino group is achieved by the introduction of a Boc group, forming N-Boc-2-aminobutanoic acid tert-butyl ester. This dual protection strategy allows for selective reactions at other sites of the molecule.

Introduction of the Boc Group

The most prevalent method for the introduction of the Boc protecting group onto an amine involves the use of di-tert-butyl dicarbonate (B1257347), commonly referred to as Boc anhydride (B1165640) (Boc₂O). numberanalytics.comjk-sci.com This reaction is typically performed in the presence of a base. The mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O. numberanalytics.comtotal-synthesis.com This forms a carbamate (B1207046) and a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol (B103910). jk-sci.com

A variety of reaction conditions can be employed for the Boc protection of amines, with the choice of base and solvent being adaptable to the specific substrate. numberanalytics.com For many standard amines, a base such as triethylamine (B128534) or sodium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) (THF), dichloromethane (DCM), or even water is sufficient. numberanalytics.comwikipedia.org For less reactive or sterically hindered amines, a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be added to facilitate the reaction. numberanalytics.comsemanticscholar.org

Several methods for the introduction of the Boc group are summarized below:

| Method | Reagents and Conditions | Substrate Scope | Reference |

| Standard Method | Di-tert-butyl dicarbonate, triethylamine, tetrahydrofuran | Primary and secondary amines | jk-sci.com |

| Aqueous Conditions | Di-tert-butyl dicarbonate, sodium hydroxide, water/THF | Amino acids | wikipedia.org |

| Catalytic Method | Di-tert-butyl dicarbonate, 4-dimethylaminopyridine (cat.), acetonitrile | Hindered or less reactive amines | numberanalytics.com |

| Solvent-Free | Di-tert-butyl dicarbonate, neat | Various amines and hydrazines | semanticscholar.org |

| Iodine Catalysis | Di-tert-butyl dicarbonate, iodine (cat.), solvent-free | Aryl and aliphatic amines | organic-chemistry.org |

Recent research has also explored more environmentally benign and efficient methods. For instance, procedures using catalytic amounts of iodine or perchloric acid adsorbed on silica (B1680970) gel under solvent-free conditions have been developed. organic-chemistry.org Another approach utilizes ionic liquids which can act as both the solvent and a catalyst for the N-tert-butyloxycarbonylation of amines. organic-chemistry.org

Stability and Reactivity of Boc-Protected Amines

A key advantage of the Boc protecting group is its stability under a wide range of reaction conditions, which allows for the manipulation of other functional groups within the molecule without affecting the protected amine. researchgate.net Boc-protected amines are generally resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. researchgate.nettotal-synthesis.com This stability profile makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group. masterorganicchemistry.comtotal-synthesis.com This orthogonality is a critical concept in multi-step synthesis, enabling the selective deprotection of different functional groups at various stages.

The cleavage of the Boc group, or deprotection, is typically achieved under acidic conditions. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. chemistrysteps.comjk-sci.com This carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide. chemistrysteps.comjk-sci.com

Strong acids like neat trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent such as methanol or dichloromethane are commonly used for deprotection. masterorganicchemistry.comwikipedia.org The choice of acid and reaction conditions can be tuned to be mild enough to avoid the cleavage of other acid-sensitive groups if present in the molecule. wikipedia.org A potential complication during deprotection is the reaction of the liberated tert-butyl cation with other nucleophilic sites in the substrate; this can often be mitigated by the addition of a "scavenger" like anisole (B1667542) or thioanisole (B89551) to the reaction mixture. wikipedia.org

The table below summarizes the stability of the Boc group under various conditions.

| Condition/Reagent | Stability of Boc Group |

| Strong Bases (e.g., NaOH, t-BuOK) | Stable |

| Nucleophiles (e.g., RLi, Grignards, amines) | Stable |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Stable |

| Strong Acids (e.g., TFA, HCl) | Labile (Cleaved) |

| Lewis Acids (e.g., AlCl₃) | Labile (Cleaved) |

Applications in Advanced Organic Synthesis

Peptide and Peptidomimetic Synthesis

The incorporation of unnatural amino acids into peptide chains is a critical strategy for developing novel therapeutic agents and probes to study biological processes. Tert-butyl 2-aminobutanoate serves as a valuable precursor for introducing 2-aminobutanoate (Abu) residues into peptide sequences, offering a means to modulate the pharmacological and structural properties of the resulting peptides.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient and automated assembly of peptide chains. The most widely adopted SPPS methodology is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. nih.govnih.gov In this approach, the N-terminus of the growing peptide chain is temporarily protected by the base-labile Fmoc group, while the reactive side chains of the amino acids are protected by acid-labile groups, predominantly based on the tert-butyl moiety. nih.govresearchgate.net

This compound is well-suited for integration into the Fmoc/tBu SPPS workflow. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality of the 2-aminobutanoate residue. This protection is stable to the basic conditions (typically piperidine (B6355638) in DMF) used for the removal of the Fmoc group during each cycle of peptide elongation. nih.govnih.gov The tert-butyl ester is then cleaved under strongly acidic conditions, typically using trifluoroacetic acid (TFA), during the final step of releasing the fully assembled peptide from the solid support. nih.gov This orthogonality in protecting group strategy is fundamental to the success of SPPS. nih.gov

The general procedure for integrating this compound into SPPS involves the following key steps:

| Step | Description | Reagents/Conditions |

| Resin Loading | The first amino acid (often protected with a tert-butyl ester if it is the C-terminal residue) is attached to a solid support (resin). nih.gov | DIC/Oxyma, Wang resin |

| Fmoc Deprotection | The Fmoc protecting group from the N-terminus of the resin-bound amino acid is removed. | 20% Piperidine in DMF |

| Coupling | The next Fmoc-protected amino acid, which can be Fmoc-2-aminobutanoic acid (derived from this compound), is activated and coupled to the free N-terminus of the resin-bound peptide. | HBTU/HATU, DIEA in DMF |

| Capping (Optional) | Any unreacted N-termini are capped to prevent the formation of deletion sequences. | Acetic anhydride (B1165640), DIEA |

| Repeat | The deprotection and coupling steps are repeated until the desired peptide sequence is assembled. | |

| Final Cleavage | The completed peptide is cleaved from the resin, and all side-chain protecting groups (including the tert-butyl ester of the 2-aminobutanoate residue) are removed. | TFA, scavengers (e.g., TIS, water) |

This table provides a generalized overview of the SPPS cycle. Specific conditions may vary depending on the peptide sequence and scale of the synthesis.

The introduction of 2-aminobutanoate (Abu) residues, facilitated by the use of its tert-butyl ester protected form, allows for the modification of peptide properties. The ethyl side chain of the Abu residue can influence the hydrophobicity and steric interactions of the peptide, which in turn can affect its binding affinity to biological targets, solubility, and metabolic stability. The use of this compound provides a convenient and efficient way to incorporate this non-proteinogenic amino acid into peptide sequences using standard SPPS protocols.

The conformation of a peptide is intimately linked to its biological activity. The introduction of non-proteinogenic amino acids like 2-aminobutanoate can significantly influence the local and global conformation of a peptide chain. The ethyl side chain of the Abu residue can restrict the available conformational space of the peptide backbone, potentially favoring specific secondary structures such as β-turns or helical motifs. bohrium.com

While extensive conformational studies specifically on peptides containing 2-aminobutanoate derived from its tert-butyl ester are not widely documented in publicly available literature, the general principles of how alkyl side chains influence peptide conformation are well-established. Computational and experimental studies on model peptides have shown that even subtle changes in side-chain structure can have a profound impact on the preferred secondary structure. bohrium.comsemanticscholar.org Conformational analysis of peptides containing Abu residues is typically carried out using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD), and computational modeling. These studies are crucial for understanding the structure-activity relationship of modified peptides and for the rational design of peptidomimetics with enhanced therapeutic properties.

Chiral Building Block in Asymmetric Synthesis

Chirality is a fundamental aspect of molecular recognition in biological systems. The majority of pharmaceuticals are chiral compounds, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. uci.edu Consequently, the ability to synthesize enantiomerically pure compounds is of paramount importance in drug discovery and development. Chiral building blocks, which are enantiomerically pure compounds that can be incorporated into a larger molecule, are essential tools in asymmetric synthesis. researchgate.net

This compound, available in both (R) and (S) enantiomeric forms, serves as a valuable chiral building block for the synthesis of complex molecules with a defined stereochemistry.

The this compound moiety can be strategically incorporated into synthetic routes to introduce a chiral center at a specific position in a target molecule. The amino and carboxyl groups can be readily modified or used as handles for further chemical transformations, while the tert-butyl ester provides robust protection that can be removed under specific acidic conditions. This allows for the stereoselective construction of intricate molecular architectures found in natural products and other complex organic molecules. nih.gov

A primary application of this compound as a chiral building block is in the synthesis of biologically active compounds, particularly pharmaceuticals. Current time information in Sabon Gari, NG. It serves as a key intermediate in the synthesis of various drugs, including those targeting neurological disorders. Current time information in Sabon Gari, NG. The chiral amine functionality is a common feature in many bioactive molecules, and the use of enantiomerically pure starting materials like this compound is a highly efficient strategy for ensuring the stereochemical integrity of the final product. uci.edu The development of biocatalytic routes for the synthesis of chiral amino acids further enhances the utility of these compounds as precursors for pharmaceuticals. uci.edu

Stereoselective Transformations

This compound and its derivatives are valuable intermediates in stereoselective transformations, where the three-dimensional arrangement of atoms in a molecule is carefully controlled. The chiral center at the C2 position of the butanoate chain allows it to be used in asymmetric synthesis to produce compounds with high optical purity.

A key application involves the conjugate addition of chiral amines to α,β-unsaturated esters like tert-butyl crotonate. This method is instrumental in synthesizing diastereomers of 2,3-diaminobutanoic acid (DABA), which are components of several peptide antibiotics. ox.ac.uk In one such synthesis, the addition of a homochiral lithium amide to tert-butyl (E)-crotonate, followed by amination, leads to the formation of 2-azido-3-amino esters with high diastereoselectivity. rsc.org

Subsequent chemical modifications and deprotection steps yield the final diaminobutanoic acid products with excellent stereochemical purity. For instance, the deprotection of tert-butyl (2S,3S,αS)-2-azido-3-aminobutanoate results in anti-(2S,3S)-diaminobutanoic acid with a diastereomeric excess (de) of 98% and an enantiomeric excess (ee) of 98%. rsc.orgresearchgate.net This high degree of stereocontrol highlights the utility of the tert-butyl ester in locking the molecular framework into a desired conformation during key bond-forming steps.

| Intermediate Compound | Transformation | Product | Stereoselectivity |

| tert-butyl (E)-crotonate | Conjugate addition of homochiral lithium amide and amination | anti-2-azido-3-amino esters | >95% de |

| tert-butyl (2S,3S,αS)-2-azido-3-aminobutanoate | Deprotection (Staudinger reduction, hydrogenolysis, hydrolysis) | anti-(2S,3S)-diaminobutanoic acid | 98% de, 98% ee |

| tert-butyl anti-(2S,3S,αS)-2-hydroxy-3-N-benzyl-N-α-methylbenzylaminobutanoate | Functional group manipulation and azide inversion | syn-(2R,3S)-diaminobutanoic acid | 98% de, 98% ee |

Intermediate in Pharmaceutical and Agrochemical Synthesis

The structural features of this compound make it a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. smolecule.com The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, allowing for selective reactions at the amino group or other parts of the molecule. smolecule.com This protecting group is stable under various reaction conditions but can be removed under acidic conditions, a critical feature in multi-step synthesis. smolecule.com

Precursor to Drug Candidates

This compound serves as a key building block in the synthesis of novel drug candidates. Its utility is demonstrated in the creation of inhibitors for branched-chain amino acid aminotransferase 1 (BCAT1), a target for certain types of cancer. In the synthesis of γ-aminobutyric acid (GABA) derivatives containing bridged bicyclic skeletons, the carbanion generated from tert-butyl acetate (B1210297) is added to an α,β-unsaturated nitro compound in a crucial Michael addition step. nih.gov This reaction constructs the core of the target molecule, which, after several transformations including the reduction of a nitro group to an amine and deprotection of the tert-butyl ester, yields the final BCAT1 inhibitor. nih.gov

Synthesis of Amino Acid-Containing Pharmaceuticals

As a derivative of 2-aminobutanoic acid, this compound is a valuable precursor for pharmaceuticals that incorporate non-proteinogenic amino acids. smolecule.com The synthesis of diastereomers of 2,3-diaminobutanoic acid (DABA), which are found in various peptide antibiotics, showcases this application. ox.ac.uk The synthetic route leverages tert-butyl crotonate as a starting material, which is converted into stereochemically defined DABA derivatives. rsc.org These derivatives can then be incorporated into larger peptide chains to produce novel antibiotics with potentially enhanced biological activity.

Applications in Neurotransmitter Analogues (e.g., GABA derivatives)

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its analogues are of significant interest for treating neurological disorders. nih.govnih.gov Due to its structural similarity to GABA, this compound and related compounds are ideal starting points for the synthesis of GABA analogues. smolecule.com

One major application is in the development of inhibitors for GABA aminotransferase (GABA-T), an enzyme that degrades GABA. nih.gov By inhibiting this enzyme, the concentration of GABA in the brain can be increased, which is a therapeutic strategy for conditions like epilepsy. For example, Cbz-protected tert-butyl 4-aminobutanoate is used as the starting material for a multi-step synthesis of 4-amino-2-(substituted methyl)-2-butenoic acids. nih.gov These compounds have been shown to be potent competitive inhibitors of GABA-T. nih.gov The tert-butyl ester protects the carboxyl group throughout the synthesis while modifications are made at the alpha-carbon.

| Application Area | Target Molecule/Class | Therapeutic Target |

| Neurotransmitter Analogues | 4-Amino-2-(substituted methyl)-2-butenoic acids | GABA aminotransferase (GABA-T) |

| Neurotransmitter Analogues | GABA derivatives with bridged bicyclic skeletons | Branched-chain amino acid aminotransferase 1 (BCAT1) |

Chemical Transformations and Derivatives

This compound is a useful synthetic intermediate because its functional groups—the primary amine and the tert-butyl ester—can undergo a variety of chemical transformations. The tert-butyl ester provides protection for the carboxylic acid, allowing the amino group to be selectively modified.

Esterification Reactions

Esterification is a fundamental reaction related to this compound, primarily in its synthesis. The compound itself is the tert-butyl ester of 2-aminobutanoic acid. The formation of this ester is a key step that renders the amino acid more soluble in organic solvents and protects the carboxyl group.

The synthesis of tert-butyl esters of amino acids can be achieved through several methods. A common approach is the acid-catalyzed reaction of the amino acid with isobutylene (B52900) or tert-butanol (B103910). researchgate.net For instance, treating free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate can directly yield the corresponding tert-butyl esters with a free amino group. organic-chemistry.org Another method involves using benzotriazole esters, formed in situ from the carboxylic acid, as efficient intermediates for esterification with tert-butyl alcohol in the presence of a base like DMAP. researchgate.net This transformation is crucial for preparing the compound for its subsequent use as a building block in more complex syntheses.

Amidation Reactions

Amidation reactions involving this compound can proceed at either the amine or the ester functionality, depending on the reaction conditions and reagents employed.

When the amine group acts as the nucleophile, it readily participates in peptide bond formation, a cornerstone of medicinal chemistry and drug discovery. researchgate.net The tert-butyl ester serves as a convenient protecting group for the carboxylic acid terminus during these coupling reactions. semanticscholar.org Various coupling reagents can be employed to facilitate the formation of the amide bond between the amino group of this compound and a carboxylic acid.

Alternatively, the tert-butyl ester group can be converted into an amide. One efficient method involves a tert-butoxide-assisted amidation of esters with amines under ambient conditions. organic-chemistry.orgresearchgate.net This approach is noted for its efficiency, mild conditions, and use of environmentally benign reagents. organic-chemistry.orgresearchgate.net Another strategy for the direct amidation of tert-butyl esters utilizes a tin(II) chloride-catalyzed reaction. This one-pot synthesis proceeds via an in-situ generated acid chloride intermediate, which then reacts with an amine to yield the corresponding amide in high yields under mild conditions. researchgate.netorganic-chemistry.org

Table 1: Selected Amidation Reactions

| Reaction Type | Reagents and Conditions | Product | Ref. |

|---|---|---|---|

| Peptide Coupling | Carboxylic acid, Coupling agents (e.g., HATU, HBTU), Base (e.g., DIEA) | N-acylated peptide | peptide.com |

| tert-Butoxide-assisted Amidation | Amine, Potassium tert-butoxide, THF, Water, Air | N-substituted butanamide | organic-chemistry.org |

| SnCl₂-catalyzed Amidation | Amine, α,α-dichlorodiphenylmethane, SnCl₂, DCE | N-substituted butanamide | organic-chemistry.org |

Acylation Reactions

The primary amine of this compound is readily acylated to form amides. This transformation is fundamental in peptide synthesis, where the N-terminus of the amino acid ester is coupled with the C-terminus of a protected amino acid. peptide.com The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is common to prevent unwanted side reactions during the synthesis of peptides. peptide.com

The acylation can be achieved using a variety of acylating agents, including acid chlorides, acid anhydrides, and activated esters, typically in the presence of a base to neutralize the acid byproduct. The tert-butyl ester group is generally stable under these conditions, allowing for selective N-acylation.

Conversion to Acid Chlorides and Amides

The tert-butyl ester group of this compound can be efficiently converted into a highly reactive acid chloride intermediate. A notable method for this transformation involves the reaction of the tert-butyl ester with thionyl chloride (SOCl₂) at room temperature. organic-chemistry.orgnih.gov This reaction is highly selective for tert-butyl esters, leaving other ester types such as methyl, ethyl, and benzyl esters largely unreactive under the same conditions. organic-chemistry.orgnih.gov This selectivity provides a significant advantage in complex molecule synthesis where multiple ester functionalities may be present. The reaction proceeds in high yield, often greater than 89%, and preserves the stereochemical integrity at the α-carbon. organic-chemistry.org

Once formed, the acid chloride is a versatile intermediate that can be readily converted into a variety of other functional groups, including amides. The reaction of the in situ generated acid chloride with a primary or secondary amine, often in the presence of a non-nucleophilic base to scavenge the HCl produced, affords the corresponding amide in good yield.

A more direct, one-pot synthesis of amides from tert-butyl esters has also been developed. This method employs α,α-dichlorodiphenylmethane as a chlorinating agent and tin(II) chloride (SnCl₂) as a catalyst. researchgate.netorganic-chemistry.org The reaction generates an acid chloride intermediate in situ, which subsequently reacts with a wide range of amines to provide the corresponding amides in high yields under mild conditions. researchgate.netorganic-chemistry.org

Table 2: Conversion of Tert-butyl Ester to Acid Chloride and Amide

| Transformation | Reagents and Conditions | Intermediate/Product | Yield (%) | Ref. |

|---|---|---|---|---|

| Ester to Acid Chloride | SOCl₂, Room Temperature | 2-Aminobutanoyl chloride | ≥89 | organic-chemistry.orgnih.gov |

| Ester to Amide (One-pot) | Amine, α,α-dichlorodiphenylmethane, SnCl₂, DCE | N-substituted 2-aminobutanamide | High | organic-chemistry.org |

Mechanistic Studies and Reaction Kinetics

Reaction Mechanisms of Synthesis and Derivatization

The primary synthesis of tert-butyl 2-aminobutanoate, like other tert-butyl esters of amino acids, typically proceeds via esterification. A common mechanism is the acid-catalyzed reaction of 2-aminobutanoic acid with tert-butanol (B103910). This process involves the protonation of the carboxyl group by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the nucleophilic oxygen of tert-butanol attacks the protonated carbonyl, leading to a tetrahedral intermediate. Dehydration of this intermediate yields the final tert-butyl ester.

Alternative synthetic routes employ different mechanisms to introduce the bulky tert-butyl group under milder conditions. One such method involves the use of tert-butyl 2,2,2-trichloroacetimidate. rsc.org This reaction proceeds through the protonation of the imidate by the carboxylic acid, followed by nucleophilic attack of the resulting carboxylate anion on the activated tert-butyl group. Another mild approach utilizes tert-butyl chloride with a mild base like sodium bicarbonate, where the carboxylate anion directly displaces the chloride ion in an SN1-type reaction involving the stable tert-butyl cation.

Derivatization of this compound often involves transformations at the amino group or the α-carbon. For instance, after suitable N-protection (e.g., with a Cbz group), the α-carbon can undergo substitution reactions. nih.gov A documented derivatization involves successive substitutions at the alpha-carbon by phenylseleno and hydroxymethyl groups, followed by the elimination of the corresponding selenoxide. nih.gov The mechanism of action for derivatives often involves the amino group participating in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis. Carbamate (B1207046) prodrugs can be synthesized by first reacting the amino acid tert-butyl ester with bis-(4-nitrophenyl)carbonate to form an activated intermediate, which is then coupled with a target molecule. nih.gov

Factors Influencing Yield and Purity

The yield and purity of this compound are contingent upon several critical factors throughout its synthesis and purification. In acid-catalyzed esterification, reaction equilibrium is a primary determinant of yield. To shift the equilibrium toward product formation, continuous removal of water using a Dean-Stark apparatus is a standard strategy. Other key factors include temperature control, typically at reflux conditions (60–110°C), and the concentration of the acid catalyst, which is generally maintained between 5–10 mol%.

The choice of synthetic method significantly impacts both yield and purity. While classical acid-catalyzed esterification is common, alternative milder methods using tert-butyl imidate esters can provide higher yields and fewer side reactions, though they may involve more expensive reagents. Steric hindrance from the bulky tert-butyl group can also be a limiting factor, sometimes leading to lower yields, particularly in derivatization reactions.

In derivatization reactions, the choice of reagents and reaction conditions is paramount for achieving high yield and purity. For example, in a Michael addition reaction to form a derivative, screening various bases can dramatically affect the outcome. As shown in the table below, both inorganic and organic bases have been tested to optimize yield and diastereoselectivity in analogous systems. clockss.org

Table 1: Effect of Different Bases on a Michael Addition Reaction

| Entry | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K2CO3 | THF | 12 | 80 |

| 2 | Cs2CO3 | THF | 12 | 85 |

| 3 | Na2CO3 | THF | 12 | 75 |

| 4 | Li2CO3 | THF | 12 | 65 |

| 5 | DBU | THF | 12 | 90 |

| 6 | DIPEA | THF | 12 | 70 |

This table is illustrative of base screening performed in similar synthetic contexts to optimize reaction outcomes. clockss.org

Furthermore, purification methods are critical for final purity. Flash chromatography on silica (B1680970) gel is a common technique used to isolate the desired product from unreacted starting materials and byproducts. rsc.orgprinceton.edu

Stereochemical Control and Diastereoselectivity

Achieving specific stereochemical outcomes is often a primary goal in the synthesis and derivatization of chiral molecules like this compound. The rigid stereochemistry of the molecule can be leveraged to facilitate the synthesis of stereochemically defined products. vulcanchem.com

One effective strategy for stereochemical control is the use of chiral auxiliaries. For example, employing a pre-existing chiral starting material, such as tert-butyl (R)-2-aminobutanoate hydrochloride, can enforce a specific stereochemical pathway during subsequent coupling reactions. Another powerful method involves double stereoinduction, where the reaction between a chiral substrate (like an enolate derived from a chiral oxazolidinone) and a chiral reagent (such as an N-sulfinyl aldimine) leads to a product with high diastereoselectivity. researchgate.net

The reaction conditions, particularly the choice of base, can also have a profound influence on diastereoselectivity. In Michael addition reactions, for instance, different bases can favor the formation of one diastereomer over another. clockss.org Furthermore, unexpected levels of stereoselectivity can be observed in certain reactions. An example is the selenoxide elimination step in the derivatization of a related Cbz-protected tert-butyl aminobutanoate, which was found to yield the E isomer as the sole product. nih.gov This high degree of stereocontrol is a significant advantage in multistep syntheses. The development of enantiomerically pure products can also be achieved through intramolecular anionic ring-closures of appropriately substituted precursors. arkat-usa.org

Enzymatic Reaction Kinetics and Optimization

Enzymatic methods offer a powerful alternative to traditional chemical synthesis, often providing high enantioselectivity and operating under mild conditions. The kinetics of these reactions are central to their efficiency and scalability. The synthesis of related amino acid esters has been optimized by studying the influence of various parameters on reaction rates and yields.

A key strategy is dynamic kinetic resolution, where a stereoselective enzyme is used in conjunction with a racemizing agent, allowing for the theoretical conversion of 100% of a racemic starting material into a single enantiomer product. frontiersin.org For instance, lipases and proteases have been used for the kinetic resolution of racemic amino acid derivatives. frontiersin.org

Optimization of enzymatic processes often involves a multiparameter approach. Response surface methodology (RSM) has been successfully used to optimize the synthesis of butyl glucoside, a process with parallels to amino acid ester synthesis. nih.gov This involves systematically varying factors like temperature, substrate concentration, enzyme concentration, and solvent ratios to identify the optimal conditions for maximizing product yield. nih.gov

Table 2: Optimization of a Tri-Enzymatic Cascade Reaction

| Condition | EcTAL (U) | M-StDAPDH (U) | PFDH (U) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| I | 1.5 | 1 | 2 | 20 | ~90 |

| II | 1.5 | 1 | 2 | 6 | ~60 |

| III | 1.5 | 2 | 4 | 6 | 90 |

This table demonstrates the effect of varying enzyme concentrations on reaction time and yield in a multi-enzyme system for the synthesis of D-2-aminobutyric acid, highlighting kinetic optimization. nih.gov

Another critical factor is the form of the biocatalyst. Studies on the production of (R)-3-aminobutyric acid compared the effectiveness of whole cells, cell lysates, and permeabilized cells. mdpi.com Permeabilized cells often show the highest yield because they overcome the mass transfer limitations of whole cells while maintaining enzyme stability, unlike cell lysates. mdpi.com Optimization of catalyst and substrate concentrations is also crucial; for example, increasing the permeabilized cell concentration from 2 g/L to 8 g/L significantly increased yield, while substrate inhibition was observed at very high concentrations. mdpi.com

Catalytic Effects in Synthetic Pathways

In the most common synthesis, strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are used to catalyze the esterification of 2-aminobutanoic acid with tert-butanol. These catalysts work by protonating the carboxylic acid, thereby activating it for nucleophilic attack. Hydrochloric acid (HCl) can serve as both a catalyst and a source for the hydrochloride salt of the final product.

In modern organic synthesis, a diverse array of catalysts is employed for derivatization reactions. For instance, visible-light photocatalysis, using catalysts like 4CzIPN, has been shown to mediate complex bond formations under mild conditions. acs.org Metallaphotoredox catalysis, which combines an iridium-based photosensitizer with a nickel catalyst, enables challenging cross-coupling reactions, such as the formation of C-C bonds with aryl bromides. princeton.edu

Furthermore, specific catalytic systems have been developed for particular transformations. Ruthenium catalysts have been reported for intramolecular asymmetric reductive amination, and copper catalysts are used for amination reactions in the synthesis of complex molecules. clockss.org In enzymatic pathways, the catalysts are the enzymes themselves, such as l-threonine (B559522) deaminase (EcTAL), meso-diaminopimelate D-dehydrogenase (M-StDAPDH), and formate (B1220265) dehydrogenase (PFDH), which can be combined in multi-enzyme cascades to perform highly selective transformations. nih.gov

Advanced Research Directions and Future Perspectives

Development of Green Chemistry Approaches for Synthesis

The synthesis of tert-butyl 2-aminobutanoate is increasingly benefiting from the principles of green chemistry, which focuses on creating more environmentally friendly and sustainable chemical processes. Traditional methods often involve the use of hazardous reagents and generate significant waste. Recent research has explored alternative, greener routes to address these issues.

One promising approach involves the direct esterification of 2-aminobutanoic acid with tert-butanol (B103910). A notable development in this area is the use of boron trifluoride diethyl etherate as a catalyst in the presence of anhydrous magnesium sulfate. orscience.ru This method provides good yields and is compatible with a variety of amino acid side chains and protecting groups. orscience.ru Another advancement is the utilization of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate (B1210297), which allows for the direct synthesis of tert-butyl esters from free amino acids in high yields. organic-chemistry.org

Furthermore, efforts are being made to replace hazardous solvents with more environmentally benign alternatives. For example, an improved process for a related compound, 2-amino-N-tert-butyl-2-cyanoamide hydrochloride, which is an intermediate for the drug temozolomide, utilizes solid potassium tert-butoxide in dichloromethane (B109758) instead of a solution-based base, reducing the use of toxic solvents and energy consumption. researchgate.net The development of enzymatic synthesis methods, such as using transaminases, also represents a significant step towards greener production of this compound and its derivatives. smolecule.com These biocatalytic approaches offer high selectivity and operate under mild conditions, further minimizing the environmental impact. mdpi.com

Novel Catalytic Systems for Enantioselective Synthesis

The enantioselective synthesis of this compound is crucial for its application in pharmaceuticals, where a specific stereoisomer is often required for biological activity. ontosight.ai Researchers are actively developing novel catalytic systems to achieve high enantioselectivity and yield.

Phase-transfer catalysis has emerged as a powerful technique for the asymmetric synthesis of α-amino acid derivatives. unimi.it Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, have been successfully employed for the enantioselective benzylation of related Schiff base esters, paving the way for the synthesis of quaternary amino acids. unimi.it For instance, the Maruoka catalyst has demonstrated high enantioselectivity (up to 90% ee) in the benzylation of alanine (B10760859) Schiff base esters under solid-liquid phase transfer conditions. unimi.it

Metallaphotoredox catalysis is another cutting-edge approach being explored. princeton.edu This method combines photoredox catalysis with transition metal catalysis to enable novel bond formations under mild conditions, which is advantageous for preserving the stereochemical integrity of the product. princeton.edu Rhodium- and ruthenium-based chiral catalysts are also being investigated for the asymmetric hydrogenation of enamines and other precursors to afford enantiomerically enriched β-amino acids. scispace.com These catalytic systems offer the potential for highly efficient and selective syntheses of chiral this compound. scispace.com

Integration into Complex Molecule Libraries and Drug Discovery

This compound and its derivatives serve as valuable building blocks in the construction of complex molecule libraries for drug discovery. smolecule.comrsc.org The tert-butyl ester group provides steric bulk and stability, making it a useful protecting group in multi-step syntheses. smolecule.com

This compound is particularly significant in the synthesis of peptide-based pharmaceuticals and peptidomimetics. ontosight.ai Its incorporation into peptide chains can influence the conformational properties and metabolic stability of the resulting molecules. For example, derivatives of this compound have been used in the synthesis of inhibitors for enzymes like nicotinamide (B372718) N-methyltransferase (NNMT) and kinesin HSET (KIFC1), which are targets for cancer therapy. nih.govdiva-portal.org

The development of high-throughput screening methods has further enhanced the utility of this compound in drug discovery. By incorporating this and similar building blocks into combinatorial libraries, researchers can rapidly generate and screen a large number of compounds for biological activity. rsc.org For instance, it has been used in the creation of fluorescent ligands to develop assays for screening inhibitors of the MLL1 SET domain, another important cancer target. rsc.org

Exploration of Novel Biological and Pharmacological Activities

While this compound is primarily known as a synthetic intermediate, there is growing interest in the potential biological and pharmacological activities of the compound itself and its derivatives. ontosight.aismolecule.commolaid.com As an amino acid derivative, it has the potential to interact with various biological targets, including enzymes and receptors involved in metabolic and signaling pathways. smolecule.com